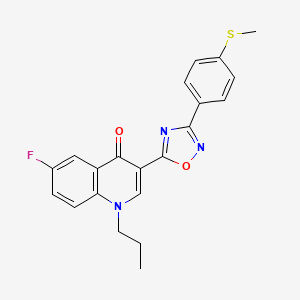
6-fluoro-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-fluoro-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one” is a complex organic molecule. It contains several functional groups and rings, including a quinolinone, an oxadiazole, and a phenyl ring . These structural features suggest that it might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of the quinolinone and oxadiazole rings. The presence of the fluorine atom could introduce some polarity to the molecule .Chemical Reactions Analysis
The compound could undergo various chemical reactions depending on the conditions. For example, the methylthio group could potentially be oxidized to a sulfoxide or sulfone .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
A series of structurally novel 1,3,4-oxadiazole thioether derivatives containing a 6-fluoroquinazolinylpiperidinyl moiety showed significant antibacterial and antifungal activities, suggesting their potential as effective antimicrobial agents for crop protection (Jun Shi et al., 2020). Another study synthesized novel fluorine-containing 5-arylidene derivatives bearing quinazolinone along with 4-thiazolidinone, which acted as potential antimicrobial agents, exhibiting remarkable in vitro antimicrobial potency (N. Desai et al., 2013).
Anticancer Applications
A novel approach led to the synthesis of α-aminophosphonate derivatives containing a 2-oxoquinoline structure, evaluated for antitumor activities against various human cancer cell lines. Many compounds exhibited moderate to high levels of antitumor activities, indicating their potential as anticancer agents (Yilin Fang et al., 2016).
Photophysical and Chemical Sensing Applications
Alternating carbazole−quinoline and phenothiazine−quinoline donor−acceptor conjugated copolymers and oligomers were synthesized, showing unique photophysical properties, including dual fluorescence. This suggests potential applications in materials science, particularly in developing fluorescent materials and sensors (S. Jenekhe et al., 2001).
Novel Synthesis Methods and Characterization
The synthesis and characterization of quinolones with heterocyclic substituents demonstrated the structural diversity and potential for developing new compounds with enhanced biological activities. For example, a study on the synthesis and antibacterial activities of quinolones containing oxazole substituents highlighted the importance of structural modifications for improving in vitro potency (C. S. Cooper et al., 1990).
Orientations Futures
Propriétés
IUPAC Name |
6-fluoro-3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S/c1-3-10-25-12-17(19(26)16-11-14(22)6-9-18(16)25)21-23-20(24-27-21)13-4-7-15(28-2)8-5-13/h4-9,11-12H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUOKCOOQYXCND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

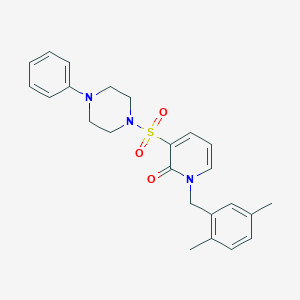

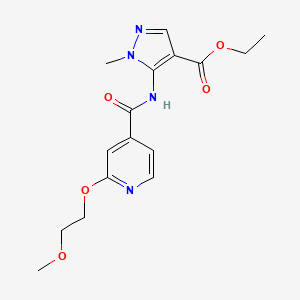
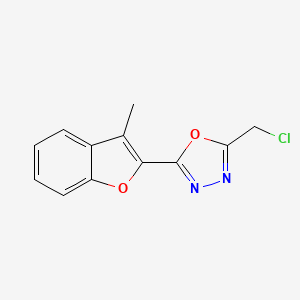

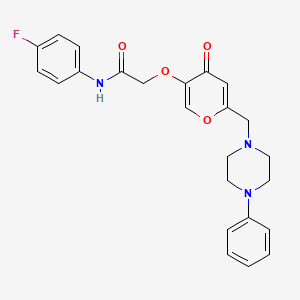


![2-[5-(hydroxymethyl)-2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2662650.png)
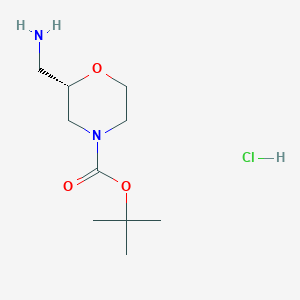

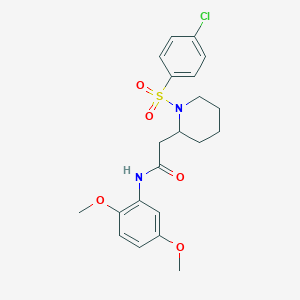

![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole](/img/structure/B2662659.png)